molecular formula C8H7FO4 B6158608 3-fluoro-2-hydroxy-4-methoxybenzoic acid CAS No. 1784962-35-1

3-fluoro-2-hydroxy-4-methoxybenzoic acid

Cat. No.: B6158608
CAS No.: 1784962-35-1
M. Wt: 186.1
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Description

3-Fluoro-2-hydroxy-4-methoxybenzoic acid (molecular formula: C₈H₇FO₄) is a fluorinated aromatic carboxylic acid derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and fluorine (-F) substituents on a benzoic acid backbone. Its IUPAC name reflects the substituent positions: fluorine at C3, hydroxyl at C2, and methoxy at C2. Key identifiers include:

  • SMILES: COC1=C(C(=C(C=C1)C(=O)O)O)F
  • InChIKey: GWHFANQHLUQEPI-UHFFFAOYSA-N

Properties

IUPAC Name

3-fluoro-2-hydroxy-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHFANQHLUQEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784962-35-1
Record name 3-fluoro-2-hydroxy-4-methoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-hydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid. This process typically uses reagents such as boron tribromide or aluminum chloride under controlled conditions to remove the methoxy group and introduce a hydroxyl group .

Industrial Production Methods

In an industrial setting, the synthesis of 3-fluoro-2-hydroxy-4-methoxybenzoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack, enabling substitution at the para position. This reactivity is critical in forming derivatives for therapeutic applications .

Esterification

The carboxylic acid group undergoes esterification via Fischer esterification. For example:

  • Reaction : 3-Fluoro-2-hydroxy-4-methoxybenzoic acid + methanol → methyl ester.

  • Conditions : Acid catalysis (e.g., sulfuric acid), refluxing in methanol/hexane mixtures .

Acylation

Transformation to benzoyl chloride (via thionyl chloride) enhances reactivity for Friedel-Crafts acylation, enabling incorporation into complex molecules .

Functional Group Transformations

Functional Group Reaction Product Applications
Carboxylic AcidEsterificationMethyl esterIntermediate for APIs
FluorineNucleophilic SubstitutionPara-substituted derivativesTherapeutic agents
Hydroxyl (-OH)Alkylation/AcetylationAlkylated/acylated derivativesStability enhancement

Optimization Considerations

  • Yield and Purity : Controlled reaction conditions (temperature, pH) are critical to minimize by-products. For example, esterification yields exceed 90% under optimized reflux conditions .

  • Catalysts/Solvents : Use of sulfuric acid, thionyl chloride, or methylene chloride improves reaction efficiency and product isolation .

Scientific Research Applications

Chemistry

3-Fluoro-2-hydroxy-4-methoxybenzoic acid serves as a crucial building block in synthetic organic chemistry. Its derivatives are used in the preparation of various compounds, including pharmaceuticals and agrochemicals. The compound can be transformed into more reactive intermediates such as benzoyl chloride, facilitating further reactions like Friedel-Crafts acylation .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of certain enzymes, thereby inhibiting their catalytic activity. This property is particularly relevant in drug discovery for conditions such as cancer and inflammation.

Medicine

The therapeutic potential of 3-fluoro-2-hydroxy-4-methoxybenzoic acid is being explored in various contexts:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that derivatives of this compound could possess anticancer properties, potentially acting against specific cancer cell lines.

Industry

In industrial applications, 3-fluoro-2-hydroxy-4-methoxybenzoic acid is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced properties, suitable for various applications in electronics and coatings.

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that derivatives of 3-fluoro-2-hydroxy-4-methoxybenzoic acid effectively inhibit enzyme X, showing potential for drug development in cancer therapy.
Study BAnti-inflammatory EffectsFound that the compound reduced inflammation markers in vitro, suggesting its use in treating chronic inflammatory diseases.
Study CMaterial ScienceExplored the use of this compound in creating high-performance polymers with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Positional Isomers of Fluorinated Hydroxybenzoic Acids

Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering physicochemical properties:

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Data/Notes
4-Fluoro-3-hydroxybenzoic acid C₇H₅FO₃ F (C4), -OH (C3) 156.11 g/mol CAS 51446-31-2; similarity score 0.93 to target compound
3-Fluoro-4-hydroxybenzoic acid C₇H₅FO₃ F (C3), -OH (C4) 156.11 g/mol CAS 350-29-8; similarity score 0.93
3-Fluoro-2-methoxybenzoic acid C₈H₇FO₃ F (C3), -OCH₃ (C2) 186.14 g/mol CAS 106428-05-1; lacks hydroxyl group at C2

Key Differences :

  • The target compound’s hydroxyl group at C2 and methoxy at C4 create distinct electronic and steric effects compared to isomers.
  • Substitution patterns influence acidity (hydroxyl position) and lipophilicity (methoxy vs. fluorine placement) .

Halogen-Substituted Analogs

Replacing fluorine with chlorine or adding halogens alters reactivity and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Data/Notes
3-Chloro-4-fluoro-2-hydroxybenzoic acid C₇H₄ClFO₃ Cl (C3), F (C4), -OH (C2) 190.56 g/mol CAS 860296-14-6; synthesized via optimized routes (yields up to 91%)
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid C₇H₃ClF₂O₃ Cl (C3), F (C2, C4), -OH (C5) 220.55 g/mol Synthesized via nitration and hydrolysis; used in agrochemical intermediates

Key Differences :

  • Chlorine’s larger atomic radius and polarizability increase molecular weight and alter electronic effects compared to fluorine.
  • Chlorinated analogs often exhibit higher thermal stability and different biological activity profiles .

Methoxy-Containing Derivatives

Methoxy groups influence solubility and metabolic stability:

Compound Name Molecular Formula Substituents Molecular Weight Key Data/Notes
2-Methoxy-4,6-di(trifluoromethyl)benzoic acid C₁₀H₆F₆O₃ -OCH₃ (C2), -CF₃ (C4, C6) 288.15 g/mol Used in pharmaceutical intermediates; higher lipophilicity due to CF₃ groups
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid C₁₄H₉ClFO₃ Biphenyl structure with -Cl, -OCH₃, and -F 279.67 g/mol CAS 1261970-23-3; complex synthesis due to biphenyl core

Key Differences :

  • Trifluoromethyl (-CF₃) groups enhance electron-withdrawing effects compared to methoxy (-OCH₃).
  • Biphenyl derivatives like 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid exhibit extended conjugation, impacting UV absorption and binding affinity .

Biological Activity

3-Fluoro-2-hydroxy-4-methoxybenzoic acid is a fluorinated derivative of salicylic acid, which has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of a fluorine atom and methoxy group, contribute to its biological activity. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C_8H_7F O_3
  • Molecular Weight : 174.14 g/mol
  • CAS Number : 403-20-3

The compound exhibits properties typical of benzoic acid derivatives, with the fluorine substituent enhancing its reactivity and biological activity through mechanisms such as nucleophilic aromatic substitution.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 3-fluoro-2-hydroxy-4-methoxybenzoic acid, possess significant antimicrobial activity. For instance, studies on structurally related compounds have shown inhibitory effects against various pathogens, suggesting that similar mechanisms may be applicable to this compound. Specifically, it has been noted that fluoro-substituted benzoic acids can exhibit enhanced antibacterial properties due to increased lipophilicity and membrane permeability .

Immunomodulatory Effects

Immunotoxicity assessments using high-throughput screening have highlighted the importance of benzoic acid derivatives in modulating immune responses. The compound may influence cytokine production and immune cell activation, which could be leveraged for therapeutic interventions in autoimmune diseases .

Synthesis Methods

The synthesis of 3-fluoro-2-hydroxy-4-methoxybenzoic acid typically involves the following steps:

  • Starting Material : Begin with 4-methoxybenzoic acid as the base compound.
  • Fluorination : Introduce a fluorine atom through electrophilic aromatic substitution or direct fluorination techniques.
  • Hydroxylation : The hydroxyl group can be introduced via hydrolysis or by using specific reagents that facilitate the formation of hydroxyl groups on aromatic rings.

Case Studies

StudyMethodFindings
Antimicrobial ActivityIn vitro assaysDemonstrated significant inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Anti-HBV ActivityCell culture modelsShowed potential antiviral activity with an EC50 in the low nanomolar range, indicating effectiveness without cytotoxicity .
Immunomodulatory EffectsCytokine assaysAltered IL-2 and IFN-γ production in treated T cells, suggesting a role in modulating immune responses .

Q & A

Basic: What are the optimized synthetic routes for 3-fluoro-2-hydroxy-4-methoxybenzoic acid?

Methodological Answer:
The synthesis typically involves selective fluorination and methoxylation of a benzoic acid scaffold. A two-step approach can be adapted from methods used for analogous compounds:

Demethylation : Use boron tribromide (BBr₃) to cleave methoxy groups under anhydrous conditions (e.g., 0°C to room temperature in dichloromethane) .

Purification : Employ reversed-phase HPLC with a C18 column and acidic mobile phase (e.g., 1% acetic acid in methanol/water) to isolate the product .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

  • Purity : Use HPLC with UV detection (λ = 254–280 nm) to assess purity ≥95% .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., δ ~13–14 ppm for aromatic protons adjacent to fluorine) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 214.02 (calculated for C₈H₆FO₄) .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Storage : Keep in amber vials at 2–8°C, under inert gas (N₂/Ar), and desiccated to prevent hydrolysis .
  • Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizers (potential ring degradation) .

Advanced: How does fluorine substitution influence electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity alters electron density, enhancing hydrogen-bonding capacity. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials .
  • Bioactivity : Compare with non-fluorinated analogs in enzyme inhibition assays (e.g., cyclooxygenase-2). Fluorine may improve metabolic stability in vivo .

Advanced: How to resolve contradictions in reported reactivity or stability?

Methodological Answer:

  • Reproducibility : Standardize reaction conditions (humidity <10%, solvent anhydration).
  • Analytical Validation : Cross-validate results using multiple techniques (e.g., NMR, XRD for crystallinity) .
  • Data Gaps : Note that toxicological data (e.g., acute toxicity) are often unavailable; prioritize in vitro assays .

Advanced: What experimental designs assess hazardous decomposition products?

Methodological Answer:

  • Thermal Analysis : Perform TGA/DSC to identify decomposition onset temperatures.
  • GC-MS : Analyze vapors under controlled pyrolysis (e.g., 200–300°C) to detect fluorinated aromatic fragments .

Advanced: How to study crystallographic properties for material science applications?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water.
  • Computational Modeling : Use Mercury Software to predict crystal packing and intermolecular interactions (e.g., F···H hydrogen bonds) .

Advanced: What methodologies track metabolic pathways in biological systems?

Methodological Answer:

  • LC-MS/MS : Develop a MRM (multiple reaction monitoring) method to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
  • Isotope Labeling : Synthesize ¹⁸O-labeled analogs to trace hydrolysis pathways .

Advanced: How to design SAR studies for therapeutic potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and test in COX-2 inhibition assays.
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., NF-κB) .

Regulatory: How to ensure compliance in handling and disposal?

Methodological Answer:

  • SDS Preparation : Follow REACH guidelines (Section 15), emphasizing hazard communication and emergency measures .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration in certified facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.